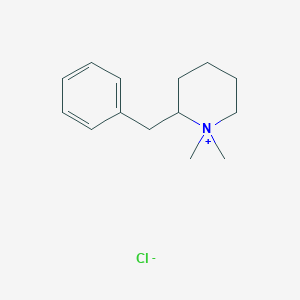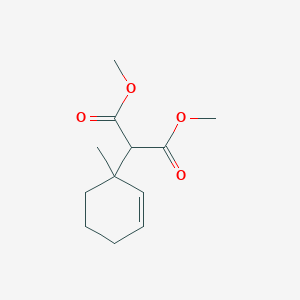
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorine atom and three methyl groups, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- can be achieved through various synthetic routes. One common method involves the chlorination of 1,3-dihydro-1,3,5-trimethyl-2H-indol-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction Reactions: Reduction can lead to the formation of indoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino or 3-thio derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of indoline derivatives.
Applications De Recherche Scientifique
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- involves its interaction with specific molecular targets. The chlorine atom and methyl groups can influence its binding affinity to enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Indol-2-one: The parent compound without the chlorine and methyl substitutions.
3-Chloro-2H-indol-2-one: Similar structure but lacks the additional methyl groups.
1,3-Dihydro-1,3,5-trimethyl-2H-indol-2-one: Lacks the chlorine atom.
Uniqueness
2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3,5-trimethyl- is unique due to the presence of both chlorine and multiple methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Propriétés
Numéro CAS |
61110-67-6 |
|---|---|
Formule moléculaire |
C11H12ClNO |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
3-chloro-1,3,5-trimethylindol-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-7-4-5-9-8(6-7)11(2,12)10(14)13(9)3/h4-6H,1-3H3 |
Clé InChI |
LLYAIRNCNRVFDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=O)C2(C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)
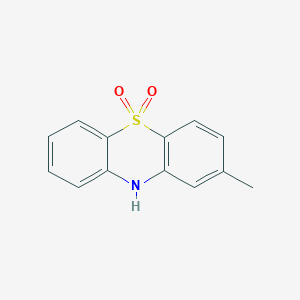
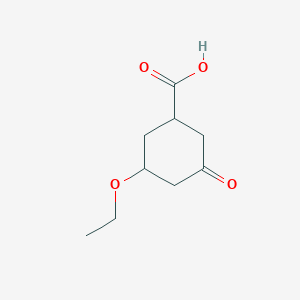


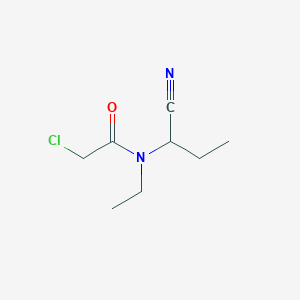

![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
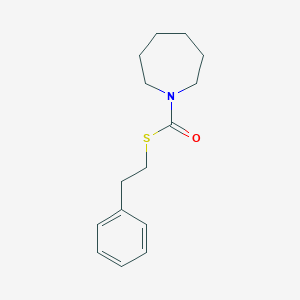
![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
